molecular formula C15H15N5OS3 B2482797 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide CAS No. 864917-56-6

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide

Cat. No.: B2482797
CAS No.: 864917-56-6
M. Wt: 377.5
InChI Key: CPQHSVHLTMECHB-UHFFFAOYSA-N
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Description

This compound is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom. The compound also contains an acetamide group, which is a functional group consisting of an acyl group derived from acetic acid attached to an amine group .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain two thiadiazole rings connected by a sulfanyl group and an acetamide group. The presence of these groups could influence the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the thiadiazole rings and the acetamide group in this compound could influence its properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies on this compound, it’s difficult to predict its mechanism of action.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS3/c1-3-12-18-19-14(23-12)16-11(21)8-22-15-17-13(20-24-15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQHSVHLTMECHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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